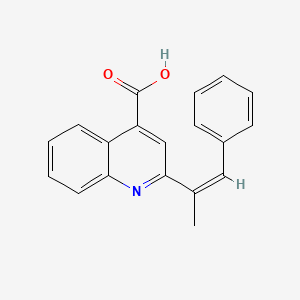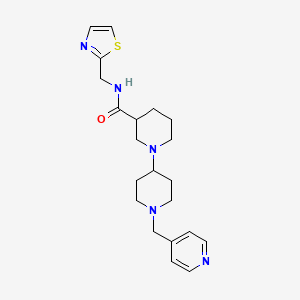
(3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone: is an organic compound with the molecular formula C23H24N2O It is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 3 and 5, and a quinoline ring substituted with a phenyl group at position 2
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
Substitution with Methyl Groups:
Formation of the Quinoline Ring: The quinoline ring is synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling of Piperidine and Quinoline Rings: The final step involves the coupling of the piperidine and quinoline rings through a condensation reaction, typically using reagents like acetic anhydride or phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: (3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like halides or alkoxides replace functional groups on the piperidine or quinoline rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
科学研究应用
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biology:
Drug Development: (3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone is investigated for its potential as a pharmacophore in the design of new therapeutic agents targeting specific biological pathways.
Medicine:
Anticancer Research:
Antimicrobial Activity: It is evaluated for its antimicrobial properties, aiming to develop new antibiotics or antifungal agents.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Agriculture: It is explored for its potential use as a pesticide or herbicide, contributing to sustainable agricultural practices.
作用机制
The mechanism of action of (3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit or activate enzymes involved in critical biological processes, affecting cellular functions.
Modulate Receptors: The compound interacts with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
Interfere with DNA/RNA: It can bind to nucleic acids, disrupting replication and transcription processes, leading to cytotoxic effects.
相似化合物的比较
(3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanol: A similar compound with a hydroxyl group instead of a carbonyl group, exhibiting different chemical reactivity and biological activity.
(3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)amine: A derivative with an amine group, showing distinct pharmacological properties.
Uniqueness:
Structural Features: The presence of both piperidine and quinoline rings, along with specific substitutions, imparts unique chemical and biological properties to (3,5-Dimethylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone.
属性
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-16-12-17(2)15-25(14-16)23(26)20-13-22(18-8-4-3-5-9-18)24-21-11-7-6-10-19(20)21/h3-11,13,16-17H,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXKTONKXSUFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5287516.png)
![N-(2,4-DIMETHOXYPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA](/img/structure/B5287523.png)
![propan-2-yl (E)-3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]prop-2-enoate](/img/structure/B5287528.png)
![6-[(1S*,6R*)-3,9-diazabicyclo[4.2.1]non-9-yl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5287530.png)
![2-[4-(1H-imidazol-1-yl)phenyl]-1-[1-methyl-2-(3-thienyl)ethyl]-1H-imidazole](/img/structure/B5287537.png)

![6-[1-(3,5-dimethylphenoxy)ethyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5287555.png)
![5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B5287561.png)
![4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5287581.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-4-methyl-1H-imidazole-5-carboxamide](/img/structure/B5287587.png)
![2-[[(E)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B5287599.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5287606.png)
